molecular formula C18H16ClN5O3S B1193138 4-[(2E)-2-(2-amino-3-chloro-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-N-pyridin-2-ylbenzenesulfonamide

4-[(2E)-2-(2-amino-3-chloro-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-N-pyridin-2-ylbenzenesulfonamide

Cat. No. B1193138
M. Wt: 417.87
InChI Key: GLWPTCULLHMSCO-OEAKJJBVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MS363 is a potent BRD4 inhibitor in NF-κB-directed production of nitric oxide and proinflammatory cytokine interleukin-6 in murine macrophages.

Scientific Research Applications

Biological Activity

  • Compounds with 4-oxocyclohexa-2,5-en-1-ylidene structure, similar to the chemical , have shown significant insecticidal, fungicidal, and herbicidal activity. For example, certain derivatives effectively inhibited the growth of Phytophthora infestans, a plant pathogen, demonstrating their potential as agricultural chemicals (Biointerface Research in Applied Chemistry, 2020).

Antimicrobial Activity

  • Arylazopyrazole pyrimidone clubbed heterocyclic compounds, structurally related to the specified chemical, have been synthesized and evaluated for their antimicrobial properties. These compounds were found effective against various bacteria and fungi, suggesting their potential use in the development of new antimicrobial agents (IARJSET, 2019).

Chemical Synthesis and Structural Characterization

  • Research into similar N-substituted quinone imines has included the synthesis and structural characterization of various derivatives. These studies contribute to the understanding of the molecular properties and potential applications of these compounds in various fields, including medicinal chemistry and materials science (Journal of Inner Mongolia Normal University, 2015).

Interaction with Aromatic Amines

  • The interaction of similar compounds with aromatic amines has been studied, providing insights into their chemical reactivity and potential applications in synthesizing more complex molecules (Russian Journal of Organic Chemistry, 2013).

properties

Product Name

4-[(2E)-2-(2-amino-3-chloro-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-N-pyridin-2-ylbenzenesulfonamide

Molecular Formula

C18H16ClN5O3S

Molecular Weight

417.87

IUPAC Name

4-[(2E)-2-(2-amino-3-chloro-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-N-pyridin-2-ylbenzenesulfonamide

InChI

InChI=1S/C18H16ClN5O3S/c1-11-10-14(17(20)16(19)18(11)25)23-22-12-5-7-13(8-6-12)28(26,27)24-15-4-2-3-9-21-15/h2-10,22H,20H2,1H3,(H,21,24)/b23-14+

InChI Key

GLWPTCULLHMSCO-OEAKJJBVSA-N

SMILES

O=S(C1=CC=C(N/N=C2C(N)=C(Cl)C(C(C)=C/2)=O)C=C1)(NC3=NC=CC=C3)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

MS363;  MS 363;  MS-363.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2E)-2-(2-amino-3-chloro-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-N-pyridin-2-ylbenzenesulfonamide
Reactant of Route 2
4-[(2E)-2-(2-amino-3-chloro-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-N-pyridin-2-ylbenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
4-[(2E)-2-(2-amino-3-chloro-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-N-pyridin-2-ylbenzenesulfonamide
Reactant of Route 4
4-[(2E)-2-(2-amino-3-chloro-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-N-pyridin-2-ylbenzenesulfonamide
Reactant of Route 5
4-[(2E)-2-(2-amino-3-chloro-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-N-pyridin-2-ylbenzenesulfonamide
Reactant of Route 6
4-[(2E)-2-(2-amino-3-chloro-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-N-pyridin-2-ylbenzenesulfonamide

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